5-methyl-1-benzothiophene-3-carbaldehyde 5-methyl-1-benzothiophene-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 32969-19-0
VCID: VC11615381
InChI: InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3
SMILES:
Molecular Formula: C10H8OS
Molecular Weight: 176.24 g/mol

5-methyl-1-benzothiophene-3-carbaldehyde

CAS No.: 32969-19-0

VCID: VC11615381

Molecular Formula: C10H8OS

Molecular Weight: 176.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

5-methyl-1-benzothiophene-3-carbaldehyde - 32969-19-0

Description

5-Methyl-1-benzothiophene-3-carbaldehyde is a heterocyclic organic compound belonging to the benzothiophene family. It is characterized by a benzothiophene ring system with a methyl group at the 5-position and an aldehyde functional group at the 3-position. This compound is of interest in organic chemistry due to its potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis of 5-methyl-1-benzothiophene-3-carbaldehyde typically involves several steps, starting from simpler benzothiophene derivatives. Common methods include:

  • Vilsmeier-Haack Reaction: This method involves the formylation of a benzothiophene derivative using a Vilsmeier-Haack reagent.

  • Palladium-Catalyzed Carbonylation: This approach involves the carbonylation of a benzothiophene halide in the presence of a palladium catalyst .

Applications and Research Findings

Benzothiophene derivatives, including 5-methyl-1-benzothiophene-3-carbaldehyde, have been explored for their potential in various fields:

  • Pharmaceuticals: These compounds are studied for their biological activities, such as antimicrobial and anticancer properties.

  • Materials Science: Benzothiophene-based compounds are used in the development of photo-luminescent materials and sensors, as seen in the use of benzothiophene-based semi-bis-chalcones for hydrazine sensing .

Spectroscopic Data

Spectroscopic analysis is crucial for identifying and characterizing organic compounds. For 5-methyl-1-benzothiophene-3-carbaldehyde, typical spectroscopic data would include:

  • Infrared (IR) Spectroscopy: Expected peaks for the aldehyde group (around 1700 cm^-1) and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show signals corresponding to the methyl group and aromatic protons, while 13C NMR would provide information on the carbon skeleton.

CAS No. 32969-19-0
Product Name 5-methyl-1-benzothiophene-3-carbaldehyde
Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
IUPAC Name 5-methyl-1-benzothiophene-3-carbaldehyde
Standard InChI InChI=1S/C10H8OS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-6H,1H3
Standard InChIKey CICXVKAEDHCPKJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)SC=C2C=O
Purity 95
PubChem Compound 18341554
Last Modified Aug 25 2023

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